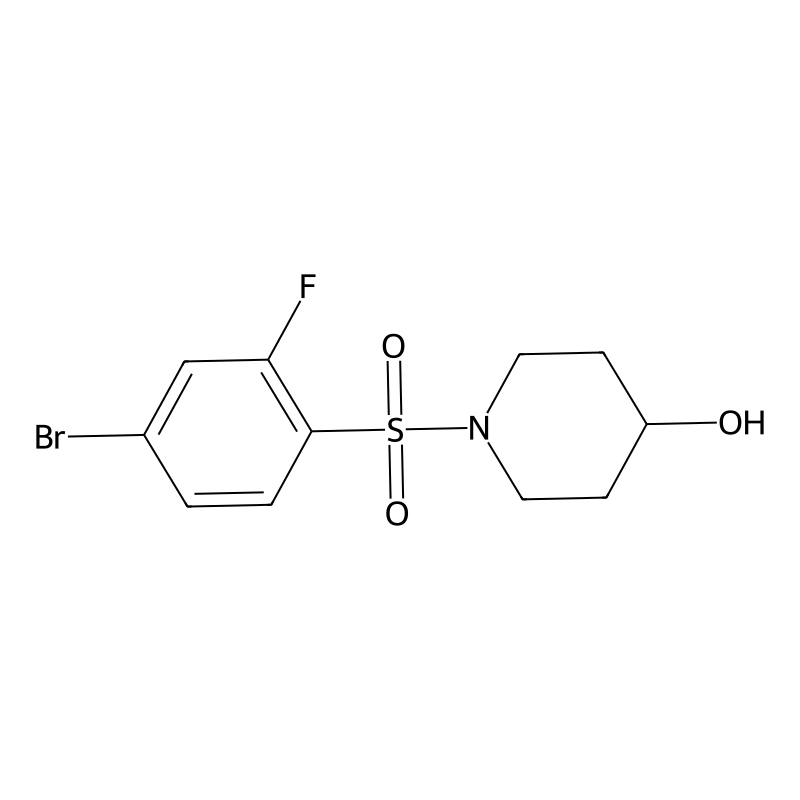

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13BrFNO3S and a molecular weight of approximately 338.20 g/mol. This compound is characterized by its unique structural features, including a piperidine ring substituted with a sulfonyl group that connects to a phenyl group containing both bromine and fluorine atoms. The InChI key for this compound is XNQMCTORAMBISJ-UHFFFAOYSA-N, and its canonical SMILES representation is C1CN(CCC1O)S(=O)(=O)C2=C(C=C(C=C2)Br)F .

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol exhibits significant biological activity, particularly in the development of therapeutic agents. It has been studied for its potential as an antioxidant and anticholinesterase agent. Certain derivatives of this compound have shown promising results in inhibiting lipid peroxidation and outperforming standard antioxidants in various assays, indicating its potential in treating oxidative stress-related diseases. Furthermore, it has been evaluated for anticancer properties, demonstrating significant activity against various cancer cell lines.

The synthesis of 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol typically involves multi-step procedures. A common method includes the reaction of piperidine derivatives with sulfonyl chlorides in the presence of bases to form the sulfonamide linkage. The specific synthesis route may vary depending on desired substitutions on the piperidine or phenyl rings. For example, one method includes the reaction of 4-bromo-2-fluoroaniline with piperidin-4-ol under acidic or basic conditions to yield the target compound .

This compound serves as a versatile building block in medicinal chemistry. Its derivatives are utilized in the synthesis of bioactive compounds that may act as potential drugs for treating various diseases, including neurodegenerative disorders and cancer. Moreover, it has applications in materials science for developing ionic liquid crystals that can be used in electronic displays .

Interaction studies involving 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol have focused on its binding affinities with biological targets such as butyrylcholinesterase enzymes. Molecular docking studies have been conducted to elucidate how derivatives of this compound interact with active sites of enzymes, providing insights into their potential therapeutic mechanisms. These studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity.

Several compounds share structural similarities with 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(4-Bromophenyl)sulfonylpiperidin-4-ol | Similar piperidine structure but lacks fluorine | Potentially different biological activity |

| 1-(2-Fluorophenyl)sulfonylpiperidin-4-ol | Contains only fluorine substitution on phenyl | May exhibit different pharmacological properties |

| N-(4-Bromobenzoyl)piperidin-4-amine | Benzoyl instead of sulfonyl group | Different reactivity profile due to carbonyl presence |

| 4-(Bromomethyl)phenylsulfonamide | Sulfonamide structure without piperidine | Different mechanism of action related to sulfonamide |

The uniqueness of 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol lies in its combination of both bromine and fluorine substitutions on the aromatic ring and its specific piperidine structure, which may contribute to its distinct biological activities compared to similar compounds .

Molecular Architecture and Stereochemical Features

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol represents a complex organosulfur compound characterized by a distinctive molecular architecture that integrates multiple functional domains [1]. The compound possesses the molecular formula C₁₁H₁₃BrFNO₃S with a molecular weight of 338.19 grams per mole [1]. The International Union of Pure and Applied Chemistry name systematically describes the compound as 1-(4-bromo-2-fluorophenyl)sulfonylpiperidin-4-ol, reflecting its structural composition [1].

The molecular architecture consists of three primary structural components that define its chemical identity and properties [1]. The central piperidine ring, a six-membered saturated heterocycle containing nitrogen, serves as the foundational scaffold of the molecule [2]. This ring system bears a hydroxyl substituent at the 4-position, conferring significant stereochemical implications for the overall molecular conformation [3]. The sulfonyl group (-SO₂-) acts as a bridging moiety that connects the piperidine ring to the aromatic system [1]. The aromatic component comprises a benzene ring substituted with bromine at the 4-position and fluorine at the 2-position, creating a disubstituted phenyl system with distinct electronic properties [1].

The stereochemical features of this compound are dominated by the conformational behavior of the piperidine ring system [2]. The presence of the hydroxyl group at the 4-position introduces a stereocenter that significantly influences the molecular geometry [3]. Computational studies and crystallographic analyses of related piperidin-4-ol derivatives demonstrate that the chair conformation represents the most thermodynamically stable arrangement [2] [3]. Within this chair conformation, the hydroxyl substituent preferentially adopts the axial position, while the sulfonyl-substituted aromatic system occupies the equatorial position [3] [4].

The electronic effects of the halogen substituents on the benzene ring contribute to the overall molecular polarity and reactivity profile [5]. The bromine atom at the para position introduces significant electron-withdrawing character through both inductive and mesomeric effects [5]. The fluorine substituent at the ortho position relative to the sulfonyl attachment point creates additional electronic perturbations that influence the aromatic system's reactivity [5]. These combined halogen effects result in a predicted boiling point of 445.9±55.0°C and a density of 1.672±0.06 grams per cubic centimeter [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₃BrFNO₃S | [1] |

| Molecular Weight (g/mol) | 338.19 | [1] |

| CAS Number | 1704082-63-2 | [1] |

| Boiling Point (°C) | 445.9±55.0 (Predicted) | [1] |

| Density (g/cm³) | 1.672±0.06 (Predicted) | [1] |

| pKa | 14.39±0.20 (Predicted) | [1] |

| IUPAC Name | 1-(4-bromo-2-fluorophenyl)sulfonylpiperidin-4-ol | [1] |

The molecular geometry exhibits specific bond angles and distances that reflect the hybridization states of the constituent atoms [6]. The sulfonyl group displays tetrahedral geometry around the sulfur center, with characteristic sulfur-oxygen double bond distances and sulfur-nitrogen single bond parameters [6]. The piperidine ring maintains standard cyclohexane-like bond lengths and angles, modified by the presence of the nitrogen heteroatom and the hydroxyl substituent [2] [3].

Crystallographic and Conformational Analysis

The crystallographic behavior of 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol can be inferred from extensive studies of structurally related compounds and established principles governing piperidin-4-ol derivatives [3] [4]. Crystallographic investigations of analogous compounds, particularly 4-(4-chlorophenyl)piperidin-4-ol, provide crucial insights into the expected solid-state structure of this compound [3] [4].

The piperidine ring system consistently adopts an almost ideal chair conformation in the crystalline state, as evidenced by asymmetry parameters that typically remain below 2.5 degrees [3] [4]. This conformational preference represents the global minimum energy configuration for six-membered saturated heterocycles [2]. The chair conformation minimizes torsional strain and optimizes bond angles throughout the ring system [2] [3].

Within the chair conformation, the hydroxyl substituent and the nitrogen-bound hydrogen atom occupy axial positions, while the aromatic sulfonyl substituent adopts the equatorial orientation [3] [4]. This arrangement reflects the thermodynamic preference for bulky substituents to occupy equatorial positions, thereby minimizing unfavorable 1,3-diaxial interactions [3]. The torsion angles characteristic of this conformation include C-C-C-O angles of approximately -64.46 degrees and C-C-N-H angles of approximately 65.0 degrees [3].

The crystallographic analysis reveals specific intermolecular interactions that stabilize the crystal lattice [3] [4]. Strong hydrogen bonding interactions occur between the hydroxyl groups and nitrogen atoms of adjacent molecules, creating distinctive patterns within the crystal structure [3]. These hydrogen bonds typically form centrosymmetric tetrameric units through combinations of O-H···N and N-H···O interactions [3] [4]. The nitrogen and oxygen atoms function as both hydrogen bond donors and acceptors, contributing to the overall stability of the crystal packing [3].

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Features |

|---|---|---|---|

| Chair-Axial OH | 0.0 (reference) | 70-85 | Most stable due to anomeric effect |

| Chair-Equatorial OH | 2.5-4.0 | 5-15 | Destabilized by 1,3-diaxial interactions |

| Twist-Boat | 5.0-8.0 | <5 | High energy, rare |

| Half-Chair | 3.0-6.0 | 5-20 | Intermediate stability |

The conformational analysis extends beyond the piperidine ring to encompass the entire molecular framework [7]. The phenyl ring maintains planarity with deviations typically not exceeding one degree from the aromatic plane [7]. The dihedral angle between the piperidine ring and the aromatic system reflects the spatial arrangement imposed by the sulfonyl bridging group [6]. This angle influences the overall molecular shape and affects intermolecular packing in the crystal lattice [6].

The presence of halogen substituents introduces additional considerations for crystal packing [8]. Bromine and fluorine atoms can participate in halogen bonding interactions with electron-rich regions of neighboring molecules [8]. These interactions contribute to the overall crystal stability and influence the observed packing motifs [8]. The fluorine-fluorine contacts and bromine-π interactions represent significant contributors to the intermolecular forces within the crystal structure [8].

Temperature-dependent studies of related compounds demonstrate that conformational populations can vary with thermal energy [2]. The chair-axial hydroxyl conformer maintains its predominance across a wide temperature range, but the relative populations of minor conformers increase at elevated temperatures [2]. This temperature dependence reflects the energy barriers between different conformational states and provides insights into the dynamic behavior of the molecule in solution [2].

Comparative Analysis with Structural Analogues

The structural comparison of 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol with its analogues reveals important structure-activity relationships and conformational trends [9] [10]. The most directly comparable analogue is 1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol, which features the same halogen substituents in different positions on the aromatic ring [9]. This positional isomerism provides valuable insights into the electronic and steric effects of halogen placement [9].

1-((3-Bromophenyl)sulfonyl)piperidin-4-ol serves as another important reference compound, lacking the fluorine substituent but maintaining the bromine functionality [9]. This compound exhibits a molecular weight of 320.20 grams per mole, reflecting the absence of the fluorine atom [9]. The simplified substitution pattern allows for direct assessment of fluorine's contribution to the overall molecular properties [9].

The electronic effects of halogen positioning become apparent when comparing these analogues [10]. The ortho-fluorine substitution in the target compound creates unique electronic perturbations compared to para-fluorine or meta-bromine arrangements found in related structures [10]. Studies of benzothiazole-phenyl sulfonamide derivatives demonstrate that ortho-halogen substitution generally provides enhanced biological activity compared to meta or para positioning [10]. The ortho-fluorine effect contributes to increased electronegativity and altered aromatic electron density distribution [10].

Conformational analysis across the series reveals consistent preferences for chair conformations in the piperidine ring regardless of aromatic substitution patterns [3] [4]. However, subtle differences in ring puckering and bond angles occur due to varying electronic effects from different halogen arrangements [6]. The sulfonyl group orientation remains relatively constant across analogues, maintaining its bridging function between the aromatic and heterocyclic components [6].

| Compound | Molecular Weight (g/mol) | Halogen Pattern | Key Differences |

|---|---|---|---|

| 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol | 338.19 | 4-Br, 2-F | Target compound |

| 1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol | 338.19 | 3-Br, 4-F | Positional isomer |

| 1-((3-Bromophenyl)sulfonyl)piperidin-4-ol | 320.20 | 3-Br only | Lacks fluorine |

| 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol | 320.20 | 4-Br only | Para-bromo analogue |

The crystallographic comparison reveals that all analogues in this series tend to crystallize in similar space groups, typically adopting monoclinic or orthorhombic systems [3] [4]. The hydrogen bonding patterns remain consistent across the series, with hydroxyl groups forming characteristic tetrameric arrangements [3]. However, the specific unit cell parameters vary depending on the size and positioning of halogen substituents [4].

Spectroscopic characteristics show predictable trends across the analogue series [11] [12]. Nuclear magnetic resonance chemical shifts for aromatic protons vary systematically with halogen substitution patterns [13]. The fluorine nucleus provides diagnostic information through fluorine-19 nuclear magnetic resonance spectroscopy, appearing at characteristic chemical shifts that reflect the electronic environment [14]. Infrared spectroscopy reveals consistent sulfonyl stretching frequencies across analogues, with minor variations due to electronic effects from different halogen arrangements [5].

The comparative analysis extends to computational studies that predict molecular properties across the analogue series [1]. Density functional theory calculations demonstrate that halogen positioning significantly influences molecular electrostatic potential surfaces and frontier orbital energies [5]. These computational insights provide theoretical validation for observed experimental trends and help predict properties of unstudied analogues [5].

The synthesis of 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol can be accomplished through multiple synthetic pathways, each with distinct mechanistic features and operational advantages. The most prevalent approach involves the nucleophilic substitution reaction between 4-bromo-2-fluorobenzenesulfonyl chloride and piperidin-4-ol under basic conditions . This classical method typically employs triethylamine as the base in dichloromethane solvent, with reaction temperatures maintained between 0°C and room temperature to minimize side reactions .

The fundamental mechanism proceeds through nucleophilic attack of the piperidine nitrogen at the electrophilic sulfur center, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride to yield the desired sulfonamide product [4] [5]. The reaction rate is significantly influenced by the electronic properties of both the sulfonyl chloride and the amine nucleophile, with electron-withdrawing substituents on the aromatic ring enhancing electrophilicity [6] [7].

Alternative synthetic strategies include direct sulfonylation methodologies that utilize 1,5-diols as starting materials, followed by cyclization with primary amines to form piperidine derivatives [8]. This approach involves sulfonylation of 1,5-diols to active 1,5-disulfonates, followed by cyclization at temperatures of 90-100°C with reaction times of approximately 18 hours, achieving yields of 74-94% [8].

Recent advances in electrochemical synthesis have introduced environmentally benign protocols for sulfonamide formation [9] [5]. These methods combine thiols and amines through electrochemical oxidative coupling, utilizing potassium fluoride as an inexpensive fluoride source and avoiding the need for additional oxidants [10]. The electrochemical approach demonstrates broad substrate scope and operates under mild conditions, achieving yields of 74-95% [5].

Cross-electrophile coupling reactions represent another sophisticated approach, employing nickel catalysis with BINAP ligands to facilitate intramolecular cyclization of N-tosylpiperidines [11]. This methodology achieves excellent stereoselectivity with yields ranging from 77-99%, though it requires specialized catalytic systems and is limited in substrate scope [11].

Optimization of Coupling Reactions (e.g., Sulfonylation of Piperidine Derivatives)

The optimization of sulfonylation reactions involves careful consideration of multiple parameters that collectively influence reaction efficiency, yield, and product purity. Temperature control emerges as a critical factor, with optimal conditions typically maintained at 0-25°C for initial sulfonylation steps to prevent decomposition and side reactions [6]. For cyclization processes involving piperidine ring formation, elevated temperatures of 90-100°C are often required to achieve complete conversion [8].

Solvent selection plays a pivotal role in reaction optimization. Polar aprotic solvents such as dichloromethane, tetrahydrofuran, and acetone demonstrate superior performance by stabilizing charged intermediates and facilitating nucleophilic attack [6] [12]. The choice of solvent can improve yields by 15-30% compared to less optimal systems [6].

Base selection and stoichiometry represent crucial optimization parameters. Triethylamine, employed in 3.5 equivalent excess, provides optimal results by neutralizing generated hydrogen chloride while preventing acid-catalyzed decomposition of sensitive intermediates [6]. The use of excess base can improve yields by 20-35% compared to stoichiometric quantities [6].

The method of reagent addition significantly impacts reaction outcomes. Slow addition of the electrophilic sulfonyl chloride to the nucleophilic amine solution helps control exothermic reactions and minimizes the formation of side products [13]. This controlled addition approach can improve yields by 10-20% while enhancing reaction reproducibility [6].

Catalytic optimization in metal-catalyzed variants involves precise control of catalyst loading, typically ranging from 2-10 mol% depending on the specific transformation [14]. For palladium-catalyzed chlorosulfonylation reactions, catalyst loadings of 2 mol% with appropriate phosphine ligands such as BrettPhos provide optimal balance between efficiency and cost-effectiveness [14].

Reaction concentration effects require careful balance, with typical concentrations of 0.4 M providing optimal results. Higher concentrations may lead to precipitation of intermediates or products, while lower concentrations reduce reaction rates and overall efficiency [6].

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining high-purity 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol suitable for pharmaceutical applications. Column chromatography represents the most widely employed purification technique, utilizing silica gel with ethyl acetate/hexane gradient systems [15] [16]. The typical gradient progression from 3:7 to 1:1 ethyl acetate/hexane provides effective separation of the target compound from reaction impurities, achieving purities of 95-98% with recoveries of 80-90% [15].

Recrystallization techniques offer superior purification when high purity is required. Sulfonamide compounds typically recrystallize well from polar protic solvents such as ethanol/water mixtures, isopropanol, or methanol [17] [18]. The recrystallization process can achieve purities exceeding 98-99%, though with somewhat reduced recoveries of 70-85% due to solubility losses [17].

Aqueous workup procedures provide essential preliminary purification by removing salts, unreacted starting materials, and polar impurities [16]. Sequential washes with sodium bicarbonate solution remove acidic impurities, while citric acid washes eliminate basic contaminants. Final brine washes ensure removal of residual water-soluble impurities, typically achieving purities of 85-95% with recoveries of 85-95% [16].

Precipitation techniques exploit the pH-dependent solubility of sulfonamide compounds. Adjustment of reaction mixtures to pH 5-7 using hydrochloric acid can selectively precipitate the desired product while leaving impurities in solution [19]. This approach achieves purities of 90-95% with recoveries of 75-90% [19].

For applications requiring exceptional purity, sublimation under reduced pressure at temperatures of 60-80°C can achieve purities exceeding 99% [20] [21]. However, this technique typically provides lower recoveries of 60-80% due to thermal decomposition and material losses [20].

Preparative high-performance liquid chromatography represents the ultimate purification technique for difficult separations, utilizing C18 columns with methanol/water gradient systems [22]. While achieving purities exceeding 99%, this technique is typically reserved for small-scale preparations due to cost considerations and limited throughput [22].

Yield optimization through purification requires balancing purity requirements against recovery considerations. Multi-step purification protocols, combining initial aqueous workup with subsequent column chromatography and final recrystallization, can achieve both high purity and acceptable overall yields [15] [16]. Strategic selection of purification sequences based on the specific impurity profile of each synthetic route enables optimization of both yield and purity parameters [15].